3-Phenoxy-1-propanol

Coalescing agent efficiency Latex paint formulation Minimum film forming temperature reduction

3-Phenoxy-1-propanol (CAS 6180-61-6), also known as propylene glycol phenyl ether (PPH), is a slow-evaporating glycol ether with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol. The compound appears as a colorless transparent liquid with a mild fruity odor, a density of 1.04 g/mL at 25°C, and a boiling point of 83–85°C.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 6180-61-6
Cat. No. B1346799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-1-propanol
CAS6180-61-6
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCO
InChIInChI=1S/C9H12O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyAWVDYRFLCAZENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxy-1-propanol (CAS 6180-61-6) Technical Baseline for Coating and Solvent Procurement


3-Phenoxy-1-propanol (CAS 6180-61-6), also known as propylene glycol phenyl ether (PPH), is a slow-evaporating glycol ether with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . The compound appears as a colorless transparent liquid with a mild fruity odor, a density of 1.04 g/mL at 25°C, and a boiling point of 83–85°C . Its chemical structure contains both an ether linkage and a terminal hydroxyl group, conferring amphiphilic solubility characteristics that enable dissolution of both hydrophobic compounds and water-soluble substances . PPH is primarily employed as a high-boiling coalescing agent and solvent in water-based architectural and industrial coatings, automotive finishes, electrophoretic coatings, and latex adhesives .

Why Generic 3-Phenoxy-1-propanol Substitution Fails: Coalescing Efficiency and Volatility Profile Vary Significantly


Generic substitution among glycol ether coalescing agents is demonstrably unreliable due to substantial performance divergence in key coating formulation metrics. Unlike 2-phenoxyethanol (ethylene glycol phenyl ether, CAS 122-99-6), which has a lower molecular weight and faster evaporation rate, 3-Phenoxy-1-propanol exhibits a markedly different partition coefficient between aqueous and polymer phases during latex film formation [1]. This differential phase distribution directly governs coalescing efficiency, minimum film-forming temperature (MFFT) reduction capability, and final film integrity [2]. Furthermore, substitution with conventional ester alcohol coalescents such as TEXANOL (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, CAS 25265-77-4) without reformulation adjustment results in significantly higher dosage requirements to achieve equivalent film properties, introducing unnecessary formulation cost and potential VOC compliance issues [3]. The quantitative evidence below establishes the specific, measurable performance differentials that procurement and formulation decisions must account for.

Quantitative Differentiation Evidence for 3-Phenoxy-1-propanol (PPH) Versus Analog Coalescing Agents


PPH Achieves Equivalent Film Properties at 30–50% Lower Dosage Than TEXANOL Ester Alcohol

In direct formulation comparison studies, 3-Phenoxy-1-propanol (PPH) demonstrates substantially higher coalescing efficiency than TEXANOL (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, CAS 25265-77-4), the industry-standard ester alcohol coalescent. Under equivalent conditions of complete film formation, identical gloss, flow, anti-sagging performance, color development, and scrub resistance, PPH achieves comparable or superior film properties at a dosage reduction of approximately 30–50% relative to TEXANOL [1]. This efficiency differential is attributed to PPH's minimal partition coefficient between aqueous and polymer phases in latex systems, which ensures near-complete absorption by latex particles rather than remaining in the aqueous phase where it cannot contribute to film coalescence [2].

Coalescing agent efficiency Latex paint formulation Minimum film forming temperature reduction

PPH Reduces Minimum Film Forming Temperature to –1°C at 3.5–5% Addition Level

3-Phenoxy-1-propanol exhibits exceptional minimum film forming temperature (MFFT) depression capability in acrylic latex systems. At addition levels of 3.5–5% (based on emulsion solids), PPH reduces the MFFT of latex emulsions to as low as –1°C, enabling film formation under low-temperature application conditions that would otherwise result in coating failure [1]. This performance threshold is critical for exterior architectural coatings applied in cooler climates and for industrial coatings requiring year-round application flexibility. In comparative electrodeposition coating studies, PPH was evaluated alongside ethylene glycol 2-ethylhexyl ether (2EHG) and ethylene glycol monohexyl ether (HC), demonstrating distinct performance characteristics in film appearance, thickness build-up, gloss development, and surface roughness [2].

Minimum film forming temperature MFFT depression Low-temperature coating application

PPH Evaporation Rate of 0.002 (n-BuAc = 1) Enables Extended Open Time and Film Uniformity

The evaporation rate of 3-Phenoxy-1-propanol is reported as 0.002 relative to n-butyl acetate (n-BuAc = 1) at standard conditions [1]. This exceptionally slow evaporation profile distinguishes PPH from faster-evaporating glycol ether alternatives such as ethylene glycol phenyl ether (2-phenoxyethanol, CAS 122-99-6), which exhibits a significantly higher evaporation rate due to its lower molecular weight and reduced hydrophobic character . The slow evaporation rate of PPH ensures that the coalescent remains present throughout the critical period of latex particle deformation and interdiffusion, preventing premature coalescent loss that leads to incomplete film formation, microcracking, and reduced coating durability. PPH is characterized as being "more hydrophobic than would be expected based simply on its molecular weight," which contributes to its favorable partitioning behavior in latex systems [2].

Evaporation rate Coating open time Film formation kinetics

PPH Demonstrates Superior Water Solubility Profile of 1.0 wt% and Water Absorption of 6.0 wt% for Optimized Latex Partitioning

At 25°C, 3-Phenoxy-1-propanol exhibits a water solubility of 1.0 wt% (solubility of PPH in water) and a water absorption capacity of 6.0 wt% (water solubility in PPH) [1]. This low but non-zero water solubility is mechanistically significant: it allows sufficient mobility in the aqueous phase for transport to latex particle surfaces while remaining sufficiently hydrophobic to ensure preferential partitioning into the polymer phase once contact is established. In contrast, more water-soluble glycol ethers such as 2-phenoxyethanol exhibit higher aqueous solubility, which can result in a greater fraction of the coalescent remaining in the water phase where it cannot contribute to particle coalescence . The minimal partition coefficient of PPH between aqueous and polymer phases ensures nearly complete absorption by latex microparticles, thereby maximizing coalescing efficiency and minimizing the potential for coalescent migration or exudation in the dried film [2].

Water solubility Phase partitioning Latex coalescence mechanism

PPH Achieves 1.5–2× Higher Comprehensive Film Formation Efficiency Versus TEXANOL Under Equivalent Conditions

Beyond simple dosage reduction, 3-Phenoxy-1-propanol demonstrates a 1.5- to 2-fold increase in comprehensive film formation efficiency compared to TEXANOL (ester alcohol-12) when evaluated under identical formulation conditions . This efficiency metric encompasses the cumulative performance outcomes including film integrity, gloss development, leveling, anti-sagging properties, color uniformity, and scrub resistance. The enhanced efficiency is attributed to PPH's dual functionality: the ether linkage provides strong solvency for hydrophobic resin components while the terminal hydroxyl group interacts with hydrophilic formulation constituents, enabling more complete and uniform coalescence across heterogeneous latex particle populations [1]. Independent technical evaluations confirm that PPH possesses "strong coalescence capability, integrated deposition efficiency 1.5–2 times, production costs have dropped significantly" relative to conventional coalescent alternatives [2].

Film formation efficiency Coalescing agent performance Coating formulation optimization

PPH Displays Distinct Phase Partitioning Behavior in High Tg Versus Low Tg Latex Systems

Peer-reviewed investigation of propylene glycol phenyl ether (PPH) in acrylic latex film formation reveals polymer-Tg-dependent effects on water evaporation kinetics [1]. Specifically, PPH significantly retards the water evaporation rate in low Tg latex systems, prolonging the open time and facilitating more complete particle deformation and interdiffusion. Conversely, in high Tg latex systems, PPH accelerates the water evaporation rate, which can be advantageous for reducing drying time in harder coating formulations. This Tg-dependent behavior distinguishes PPH from less responsive coalescents and represents a formulation parameter that cannot be replicated by simple substitution with alternative glycol ethers lacking this nuanced phase-partitioning characteristic. The study confirms that PPH has a "significant impact on the water evaporation stage" of latex film formation [1].

Latex film formation kinetics Glass transition temperature Water evaporation rate

Optimal Procurement and Application Scenarios for 3-Phenoxy-1-propanol Based on Quantitative Performance Evidence


High-Performance Latex Architectural Coatings Requiring Maximum Coalescing Efficiency and Cost Optimization

In water-based architectural coating formulations where TEXANOL is currently employed as the primary coalescing agent, substitution with 3-Phenoxy-1-propanol enables a 30–50% dosage reduction while maintaining or improving gloss, flow, leveling, anti-sagging, color development, and scrub resistance performance . The 1.5–2× comprehensive film formation efficiency improvement translates to direct formulation cost savings and reduced additive loading, which can positively impact VOC calculations . This scenario is particularly advantageous for high-volume architectural paint production where coalescent cost per liter is a critical economic driver. PPH's minimal water solubility of 1.0 wt% ensures efficient partitioning into latex particles rather than remaining in the aqueous phase, maximizing coalescing efficiency per unit of additive [6].

Low-Temperature and Extended-Season Exterior Coating Applications Requiring Sub-Zero MFFT

For exterior architectural and industrial maintenance coatings applied in cooler climates or during shoulder seasons, 3-Phenoxy-1-propanol provides MFFT reduction to –1°C at addition levels of 3.5–5% based on emulsion solids . This performance threshold expands the practical application window beyond what faster-evaporating coalescents or those with less efficient MFFT depression can achieve. The compound's exceptionally slow evaporation rate of 0.002 (n-BuAc = 1) ensures that the coalescent remains present throughout the critical film formation period even under low-temperature conditions where polymer diffusion is inherently slowed . This scenario directly addresses procurement requirements for coatings manufacturers serving northern climates or contractors requiring year-round application flexibility.

Automotive OEM and Refinish Coatings Demanding Superior Film Appearance and Solvent Replacement

3-Phenoxy-1-propanol is extensively employed in high-end automotive coatings, automotive refinish systems, and electrophoretic coatings where film appearance metrics including gloss, DOI (distinctness of image), and surface smoothness are paramount . In electrodeposition coating applications, comparative studies of PPH versus ethylene glycol 2-ethylhexyl ether and ethylene glycol monohexyl ether demonstrate differentiated performance in film appearance, thickness build-up, gloss development, and surface roughness . Additionally, PPH serves as a direct replacement for higher-toxicity solvents including isophorone, cyclohexanone, DBE, benzyl alcohol, and various ethylene glycol ethers, offering procurement advantages where regulatory pressure on hazardous air pollutants (HAPs) and VOC content is intensifying [6].

Latex Adhesive Formulations Requiring Balanced Coalescence and Substrate Wetting

In acrylic-based latex adhesive systems, 3-Phenoxy-1-propanol functions as an effective coalescent that simultaneously provides powerful solvency, high dilution ratio capability, and low viscosity contribution . The compound's dual ether and hydroxyl functionality enables wetting of diverse substrate surfaces while promoting cohesive film formation within the adhesive layer. PPH's slower evaporation profile compared to 2-phenoxyethanol alternatives prevents premature viscosity build-up during open assembly time, which is critical for adhesive applications requiring repositioning capability or extended working time. The compound is biodegradable and GMO-free, addressing procurement specifications for environmentally preferable adhesive formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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